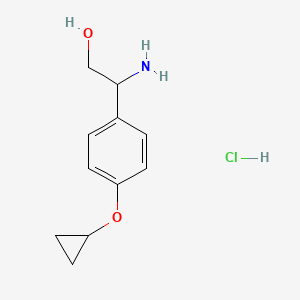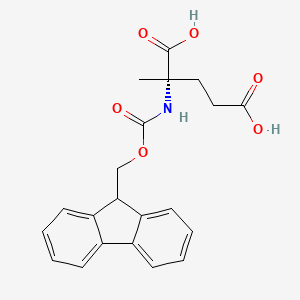
cGAMP disodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclic guanosine monophosphate-adenosine monophosphate disodium, commonly known as cGAMP disodium, is a cyclic dinucleotide that plays a crucial role in the innate immune response. It is synthesized by the enzyme cyclic guanosine monophosphate-adenosine monophosphate synthase in response to the presence of cytosolic DNA. This compound acts as a second messenger, triggering the production of interferons and other immune mediators by activating the stimulator of interferon genes pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The chemical synthesis of cyclic guanosine monophosphate-adenosine monophosphate disodium involves the cyclodimerization of adenosine triphosphate and guanosine triphosphate. This process is catalyzed by cyclic guanosine monophosphate-adenosine monophosphate synthase. The reaction typically occurs in a buffered solution containing divalent cations such as magnesium and zinc, which are essential for the enzyme’s activity .
Industrial Production Methods: Industrial production of cyclic guanosine monophosphate-adenosine monophosphate disodium can be achieved through recombinant expression systems. For instance, the enzyme can be expressed in Escherichia coli, where it catalyzes the production of cyclic guanosine monophosphate-adenosine monophosphate disodium. The product is then purified using techniques such as anion exchange chromatography, which allows for efficient separation and high yield .
Chemical Reactions Analysis
Types of Reactions: Cyclic guanosine monophosphate-adenosine monophosphate disodium primarily undergoes enzymatic reactions rather than traditional chemical reactions like oxidation or reduction. It is involved in signaling pathways where it binds to specific proteins to exert its effects .
Common Reagents and Conditions: The enzymatic reactions involving cyclic guanosine monophosphate-adenosine monophosphate disodium typically require conditions such as a buffered solution with a pH around 7.5, the presence of divalent cations like magnesium and zinc, and a temperature of around 37°C .
Major Products Formed: The major product formed from the enzymatic reactions involving cyclic guanosine monophosphate-adenosine monophosphate disodium is the activated stimulator of interferon genes protein, which then initiates a signaling cascade leading to the production of type I interferons and other immune mediators .
Scientific Research Applications
Cyclic guanosine monophosphate-adenosine monophosphate disodium has a wide range of applications in scientific research. It is used extensively in studies related to the innate immune response, particularly in understanding how cells detect and respond to cytosolic DNA. This compound is also being explored as a potential immunotherapeutic agent for the treatment of cancer and as a vaccine adjuvant for infectious diseases . Additionally, it is used in research on antiviral responses, as it plays a key role in activating the production of interferons .
Mechanism of Action
The mechanism of action of cyclic guanosine monophosphate-adenosine monophosphate disodium involves its binding to the stimulator of interferon genes protein. Upon binding, it induces a conformational change in the protein, leading to its oligomerization and translocation to the trans-Golgi network. This activates a signaling cascade that results in the production of type I interferons and other immune mediators . The primary molecular targets of cyclic guanosine monophosphate-adenosine monophosphate disodium are the stimulator of interferon genes protein and the downstream signaling molecules involved in the interferon response .
Comparison with Similar Compounds
Cyclic guanosine monophosphate-adenosine monophosphate disodium is unique among cyclic dinucleotides due to its specific role in the innate immune response. Similar compounds include cyclic diadenylate monophosphate and cyclic diguanylate monophosphate, which also act as second messengers in various signaling pathways . cyclic guanosine monophosphate-adenosine monophosphate disodium is distinct in its ability to activate the stimulator of interferon genes pathway, making it particularly important in antiviral and antitumor immunity .
List of Similar Compounds:- Cyclic diadenylate monophosphate
- Cyclic diguanylate monophosphate
- Cyclic uridine monophosphate
- Cyclic cytidine monophosphate
Properties
Molecular Formula |
C20H22N10Na2O13P2 |
|---|---|
Molecular Weight |
718.4 g/mol |
IUPAC Name |
disodium;2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H24N10O13P2.2Na/c21-14-8-15(24-3-23-14)29(4-25-8)18-10(31)12-6(40-18)1-38-45(36,37)43-13-7(2-39-44(34,35)42-12)41-19(11(13)32)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);;/q;2*+1/p-2/t6-,7-,10-,11-,12-,13-,18-,19-;;/m1../s1 |
InChI Key |
MFPHQIYDBUVTRL-DQNSRKNCSA-L |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


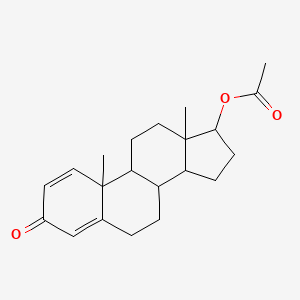
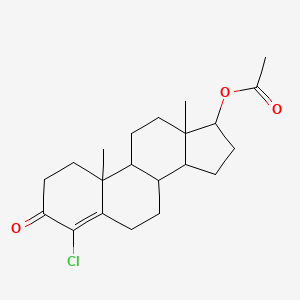

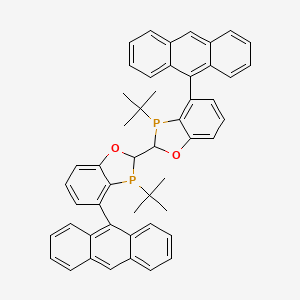
![1-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B15286632.png)
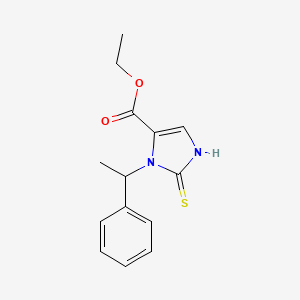
![N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]furan-2-amine](/img/structure/B15286664.png)
![N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid](/img/structure/B15286675.png)
![4-{[(2E)-3-(4-Methoxyphenyl)-2-propenoyl]amino}benzamide](/img/structure/B15286678.png)
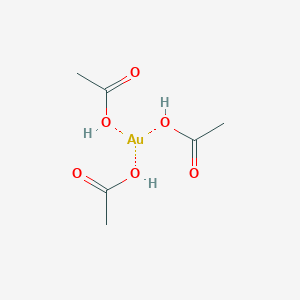
![10-amino-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B15286685.png)
![Dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate](/img/structure/B15286691.png)
